BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the
Thermodynamic Properties of Isoamyl
Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Isoamyl phenylacetate

Cat. No.: B094502

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of
isoamyl phenylacetate (CAS 102-19-2), an ester widely utilized in the flavor, fragrance, and
cosmetic industries. Due to a scarcity of experimentally determined thermodynamic data in
publicly available literature, this guide combines established physical properties with predicted
thermodynamic values derived from the reliable Joback group contribution method. Detailed
experimental protocols for determining key thermodynamic parameters are also presented to
facilitate future laboratory investigations. This document aims to serve as a valuable resource
for researchers and professionals requiring a thorough understanding of the thermodynamic
behavior of isoamyl phenylacetate for applications in process design, formulation
development, and safety assessments.

Introduction

Isoamyl phenylacetate, also known as isopentyl phenylacetate or 3-methylbutyl 2-
phenylacetate, is a significant organic ester recognized for its characteristic sweet, floral, and
honey-like aroma. Its pleasant scent profile has led to its extensive use as a fragrance
ingredient in perfumes, soaps, and cosmetics, and as a flavoring agent in various food
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products. A thorough understanding of its thermodynamic properties is crucial for optimizing its
synthesis, purification, and application, as well as for ensuring safe handling and storage.

This guide summarizes the known physical properties of isoamyl phenylacetate and provides
predicted values for key thermodynamic data, including the standard enthalpy of formation,
standard Gibbs free energy of formation, and heat capacity. Furthermore, it outlines detailed
experimental methodologies that can be employed to validate these predicted values and to
determine other relevant thermodynamic parameters.

Physicochemical and Thermodynamic Data

The following tables summarize the available experimental and predicted thermodynamic
properties of isoamyl phenylacetate.

Table 1: General Physicochemical Properties of Isoamyl Phenylacetate

Property Value Source
Molecular Formula C13H1802 [1112]
Molecular Weight 206.28 g/mol [1][2]
Appearance Colorless to pale yellow liquid [2]

Odor Sweet, honey, cocoa, floral [2][3]
CAS Number 102-19-2 [1][2]

Table 2: Experimental Physical and Thermodynamic Properties of Isoamyl Phenylacetate
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Property Value Conditions Source

at 101.325 kPa (1

Boiling Point 268 °C atm) [4][5]
Density 0.975 g/mL at25°C [5]
Vapor Pressure 0.005 mmHg at 25 °C [6]
Flash Point 103.3°C Closed Cup [6]
Solubility in Water 16.47 mg/L at 25 °C (estimated) [3]
Refractive Index 1.485 at 20 °C [5]

Table 3: Predicted Thermodynamic Properties of Isoamyl Phenylacetate (Joback Method)

Property Predicted Value Unit
Standard Enthalpy of
_ -435.21 kJ/mol
Formation (Gas, 298.15 K)
Standard Gibbs Free Energy
_ -219.88 kJ/mol
of Formation (Gas, 298.15 K)
Heat Capacity (C Gas,
pacity (C_p)( 358.12 J/(mol-K)
298.15 K)
Heat of Vaporization (at normal
52.87 kJ/mol

boiling point)

Note: The values in Table 3 were calculated using a standard implementation of the Joback
group contribution method and should be considered as estimates. Experimental verification is
recommended.

Experimental Protocols for Thermodynamic
Property Determination

This section provides detailed methodologies for the experimental determination of key
thermodynamic properties of liquid organic compounds like isoamyl phenylacetate.
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Determination of Enthalpy of Combustion and Formation
by Bomb Calorimetry

The standard enthalpy of formation can be derived from the experimentally determined
enthalpy of combustion using a bomb calorimeter.

Objective: To measure the heat of combustion of isoamyl phenylacetate at constant volume,
from which the standard enthalpy of combustion and subsequently the standard enthalpy of
formation can be calculated.

Apparatus:

Oxygen bomb calorimeter

e High-pressure oxygen source

o Pellet press

« Ignition wire (e.g., nickel-chromium)

e Crucible

o Calibrated thermometer or temperature sensor with a resolution of at least 0.001 °C
o Stirrer

» Deionized water

Procedure:

o Aprecisely weighed sample of isoamyl phenylacetate (approximately 1 gram) is placed in a
crucible inside the bomb.

o Afuse wire of known length and mass is attached to the electrodes, with the wire in contact
with the sample.

e A small, known amount of deionized water (typically 1 mL) is added to the bomb to saturate
the internal atmosphere and ensure that the water formed during combustion is in the liquid
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State.

e The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with
high-purity oxygen to a pressure of approximately 30 atm.

e The bomb is then submerged in a known mass of deionized water in the calorimeter vessel.
e The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
e The sample is ignited by passing an electric current through the fuse wire.

o The temperature of the water in the calorimeter is recorded at regular intervals until a
maximum temperature is reached and the system begins to cool.

e The bomb is depressurized, and the remaining length of the fuse wire is measured to
determine the amount that has combusted.

o The heat capacity of the calorimeter is determined by combusting a standard substance with
a known heat of combustion, such as benzoic acid.

Data Analysis: The heat of combustion at constant volume (AU_c) is calculated using the
temperature rise and the heat capacity of the calorimeter, with corrections for the heat of
combustion of the fuse wire. The standard enthalpy of combustion (AH_c°) can then be
calculated from AU_c. Finally, the standard enthalpy of formation (AH_f°) is determined using
Hess's Law, based on the known standard enthalpies of formation of the combustion products
(CO2 and H20).

Determination of Heat Capacity by Differential Scanning
Calorimetry (DSC)

Objective: To measure the specific heat capacity of liquid isoamyl phenylacetate as a function
of temperature.

Apparatus:
 Differential Scanning Calorimeter (DSC)

¢ Hermetically sealed sample pans (e.g., aluminum)
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o Areference material with a known heat capacity (e.g., sapphire)

» High-purity purge gas (e.g., nitrogen or argon)

Procedure:

Calibration: The DSC instrument's temperature and heat flow are calibrated using standard
reference materials.

o Baseline Measurement: An empty sample pan and an empty reference pan are placed in the
DSC cell. A temperature program is run to obtain a baseline heat flow curve.

o Reference Measurement: A precisely weighed sapphire standard is placed in the sample
pan, and the temperature program is repeated to measure the heat flow required to heat the
standard.

o Sample Measurement: The sapphire standard is replaced with a precisely weighed sample
of isoamyl phenylacetate in a hermetically sealed pan. The same temperature program is
run to measure the heat flow to the sample.

o The temperature program typically involves an initial isothermal period, followed by a linear
heating ramp through the temperature range of interest, and a final isothermal period. A
heating rate of 10-20 °C/min is common.

Data Analysis: The specific heat capacity (C_p) of the sample is calculated by comparing the
heat flow to the sample with the heat flow to the sapphire standard and the baseline, using the
following equation:

C_p(sample) = (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) *
(m_sapphire / m_sample) * C_p(sapphire)

where DSC represents the heat flow signal and m is the mass.

Determination of Vapor Pressure by the Static Method

Objective: To measure the vapor pressure of isoamyl phenylacetate at different temperatures.

Apparatus:
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Thermostatted sample cell

High-precision pressure transducer (e.g., capacitance manometer)

Vacuum pump

Temperature controller and sensor

Data acquisition system

Procedure:

o A small sample of degassed isoamyl phenylacetate is introduced into the sample cell.

e The cell is connected to the vacuum pump and evacuated to remove any dissolved gases.
e The sample cell is then isolated from the vacuum pump.

e The temperature of the cell is precisely controlled and allowed to stabilize.

e The pressure inside the cell, which corresponds to the vapor pressure of the sample at that
temperature, is measured using the pressure transducer.

e Measurements are repeated at various temperatures to obtain a vapor pressure curve.

Data Analysis: The relationship between vapor pressure and temperature is often described by
the Antoine equation or the Clausius-Clapeyron equation. The experimental data can be fitted
to these equations to determine the constants that characterize the vapor pressure behavior of
isoamyl phenylacetate.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows for determining the
thermodynamic properties of isoamyl phenylacetate.
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Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.
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Caption: Workflow for determining the specific heat capacity using DSC.

Conclusion
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This technical guide has consolidated the available and predicted thermodynamic properties of
isoamyl phenylacetate, a compound of significant interest to the flavor, fragrance, and
chemical industries. While experimental data for some key thermodynamic parameters are
lacking, the use of established prediction methods provides valuable estimates for preliminary
process design and safety analysis. The detailed experimental protocols included in this guide
offer a clear pathway for researchers to obtain precise experimental data, which is essential for
a more complete thermodynamic characterization of this important ester. Further experimental
investigation is highly encouraged to validate the predicted values and to expand the
thermodynamic database for isoamyl phenylacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mse.ucr.edu [mse.ucr.edu]
2. mdpi.com [mdpi.com]
3. s4science.at [s4science.at]
e 4. mdpi.com [mdpi.com]
5. EgiChem | Tools [egichem.com]
6. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic
Properties of Isoamyl Phenylacetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b094502#thermodynamic-properties-of-isoamyl-
phenylacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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